9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene
Description
9-Methyltetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-4-ene is a polycyclic olefin with a highly strained bicyclic framework. Its structure comprises fused rings resulting from Diels-Alder reactions involving norbornene derivatives. Key properties include:
- Molecular Formula: C₁₃H₁₈ (methyl-substituted derivative of the parent C₁₂H₁₆ tetracyclododecene)
- CAS Registry: 21635-90-5 (parent compound) .
- Physical Properties:
- Synthetic Relevance: The compound is synthesized via sequential Diels-Alder reactions, often involving cyclopentadiene and methyl-substituted dienophiles .
Properties
CAS No. |
21681-47-0 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene |
InChI |
InChI=1S/C13H18/c1-7-4-10-6-11(7)13-9-3-2-8(5-9)12(10)13/h2-3,7-13H,4-6H2,1H3 |
InChI Key |
FMZITCJWMYHQFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC1C3C2C4CC3C=C4 |
Related CAS |
26874-63-5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 9-methyltetracyclo[6.2.1.1^3,6.0^2,7]dodec-4-ene typically involves the condensation of norbornene derivatives with cyclopentadienes. This approach exploits the reactivity of norbornene's strained bicyclic system and the diene character of cyclopentadiene to form the tetracyclic structure through cycloaddition reactions.
Detailed Preparation Procedure
According to a European patent document (EP0161112), the compound can be synthesized by the following steps:
Step 1: Preparation of Tricyclo[5.2.1.0^2,6]dec-3-ene
Dimerization of cyclopentadiene forms dicyclopentadiene, which is then selectively hydrogenated using a palladium catalyst at 50°C under 10 bar hydrogen pressure for 12 hours. The product is purified by distillation to yield tricyclo[5.2.1.0^2,6]dec-3-ene with a purity of approximately 70.9% by gas chromatography.Step 2: Friedel-Crafts Alkylation with Aromatic Hydrocarbons
The tricyclic intermediate is reacted with aromatic hydrocarbons such as toluene in the presence of anhydrous aluminum chloride at 60-70°C for 2-5 hours. This reaction introduces methyl substituents and facilitates the formation of the tetracyclic framework. The reaction is quenched with methanol, washed, and the product distilled to isolate the desired compound.Step 3: Purification and Isolation
The crude product mixture is purified by distillation under reduced pressure to obtain 9-methyltetracyclo[6.2.1.1^3,6.0^2,7]dodec-4-ene as a colorless liquid with a boiling point around 158-162°C at 0.67 kPa.
Alternative Synthetic Routes
Research literature describes alternative routes involving Diels-Alder reactions and subsequent rearrangements:
Heating norbornene with 1,3-cyclohexadiene at elevated temperatures (around 200°C) in an autoclave for extended periods (20 hours) produces crude cyclohexadiene dimers, which can be further processed to yield methyl-substituted tetracyclic compounds. Subsequent purification steps include spinning-band distillation and preparative gas-liquid chromatography (GLC).
Reduction and hydrogenation steps using palladium black catalysts convert ester intermediates into alcohols, which can be further transformed into tosylates and other derivatives, facilitating functional group manipulations on the tetracyclic skeleton.
Data Tables Summarizing Preparation Conditions and Yields
Analysis of Preparation Methods
Efficiency and Selectivity
- The condensation of norbornene with cyclopentadiene derivatives is a robust method yielding the tetracyclic framework with good selectivity for methyl substitution at the 9-position.
- The use of palladium catalysts for selective hydrogenation ensures controlled reduction of dicyclopentadiene to tricyclic intermediates, which are crucial precursors for the tetracyclic target compound.
- Friedel-Crafts alkylation conditions must be carefully controlled to avoid over-alkylation or polymerization side reactions, with aluminum chloride serving as an effective Lewis acid catalyst.
Purity Considerations
- Purity of intermediates such as tricyclo[5.2.1.0^2,6]dec-3-ene significantly affects the yield and quality of the final tetracyclic product; a minimum of 60% purity is recommended for smooth reaction progression.
- Distillation under reduced pressure and chromatographic techniques like preparative GLC are essential for isolating pure 9-methyltetracyclo[6.2.1.1^3,6.0^2,7]dodec-4-ene.
Research Discoveries and Developments
- Investigations into the rearrangement and equilibrium of methyl-substituted tetracyclic hydrocarbons have revealed that methyl groups at the 9-position influence the stability and reactivity of the tetracyclic framework, affecting synthetic outcomes and potential applications.
- The development of catalytic systems for selective hydrogenation and functional group transformations on these polycyclic systems has expanded the utility of 9-methyltetracyclo[6.2.1.1^3,6.0^2,7]dodec-4-ene derivatives in materials science and organic synthesis.
Chemical Reactions Analysis
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine under specific conditions.
Scientific Research Applications
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene involves its interaction with various molecular targets. Its polycyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Stereochemical Control : Exo-attack in TCD synthesis favors thermodynamic stability, critical for industrial applications requiring predictable material properties .
- Substituent Impact : Methyl groups at position 9 (vs. 4 in carboxylic acid derivatives) influence solubility and polymerization behavior. For example, 9-methyl-TCD may offer better thermal stability in copolymers than carboxylate derivatives .
- Safety Considerations : The parent TCD is flammable (Flash point: 85°C) and toxic; methyl substitution may slightly reduce volatility but requires similar handling precautions .
Biological Activity
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene is a bicyclic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the compound's biological effects, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₈
- Molar Mass : 174.28 g/mol
- CAS Number : 21681-47-0
- Physical State : Colorless to almost colorless liquid
- Density : 1.073 g/cm³
- Boiling Point : 228.8 °C at 760 mmHg
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the realm of cancer treatment.
Antitumor Activity
A prominent study highlighted the antitumor effects of compounds structurally related to this compound. The compound demonstrated potent cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma).
Table 1: In Vitro Antitumor Activity
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
The inhibition rates were measured using the MTT assay, showing that the compound outperformed established drugs such as Sunitinib in terms of cytotoxic efficacy against these cancer cell lines .
The mechanisms underlying the antitumor activity of this compound involve several pathways:
- Cell Cycle Arrest : The compound induces S-phase arrest in HepG2 cells, leading to inhibited cell proliferation.
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in treated cells, suggesting that the compound activates apoptotic pathways.
- Mitochondrial Membrane Potential Changes : The uptake of JC-1 dye indicated alterations in mitochondrial membrane potential, a critical factor in apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of related tetracyclic compounds:
- A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines and found that modifications to the tetracyclic structure can enhance or diminish biological activity.
- Another research highlighted the binding affinity of these compounds to farnesyltransferase receptors, implicating them as potential inhibitors for cancer therapy .
Q & A
Q. Answer :
- Thermogravimetric analysis (TGA) : Quantify decomposition thresholds under controlled heating rates (e.g., 5–10°C/min in inert atmospheres).
- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to estimate activation energy from non-isothermal data.
- Complementary techniques : Use differential scanning calorimetry (DSC) to detect phase transitions and in situ FTIR to identify volatile degradation products .
Advanced: What computational frameworks are optimal for predicting reaction pathways involving this compound?
Q. Answer :
- Reaction path search : Combine ab initio molecular dynamics (AIMD) with nudged elastic band (NEB) calculations to map energy landscapes for ring-opening or functionalization reactions .
- Machine learning (ML) integration : Train ML models on existing kinetic datasets to predict regioselectivity in derivatization reactions, reducing reliance on trial-and-error approaches .
- Validation : Cross-check computational results with microkinetic modeling and isotopic labeling experiments (e.g., ¹³C tracing) to confirm mechanistic hypotheses .
Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Q. Answer :
- Dynamic effects analysis : Use variable-temperature NMR to assess conformational flexibility that may cause discrepancies between solution and solid-state structures .
- DFT refinement : Optimize crystallographic coordinates with B3LYP/6-31G(d) to identify whether observed differences arise from computational approximations or experimental artifacts .
- Statistical validation : Apply Bland-Altman plots to quantify bias between techniques and determine if deviations exceed measurement uncertainty .
Advanced: What experimental designs mitigate confounding variables in catalytic studies with this compound?
Q. Answer :
- Factorial design : Screen variables (e.g., solvent polarity, catalyst loading) using a 2^k fractional factorial matrix to identify dominant interaction effects .
- In situ monitoring : Deploy Raman spectroscopy or UV-Vis kinetics to track intermediate formation and adjust reaction conditions in real time .
- Control experiments : Include deuterated analogs or scrambled substrates to rule out non-catalytic pathways .
Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?
Q. Answer :
- Standardized protocols : Adopt OECD 105 guidelines for solubility measurements to ensure cross-study comparability .
- Machine learning-aided meta-analysis : Aggregate published data with platforms like COMSOL Multiphysics to model solvent-solute interactions and identify outliers .
- Error source auditing : Quantify batch-to-batch purity variations via LC-MS and assess their impact on property measurements .
Basic: What statistical methods are recommended for analyzing dose-response data in toxicity studies?
Q. Answer :
- Dose-response modeling : Fit data to Hill equations or probit models to estimate EC₅₀ values, using bootstrapping to calculate confidence intervals .
- Outlier handling : Apply Grubbs’ test or Rosner’s test to identify and exclude anomalous datapoints.
- Reproducibility : Validate findings via inter-laboratory studies with harmonized protocols (e.g., ISO 10993-5 for cytotoxicity) .
Advanced: What strategies reconcile conflicting mechanistic proposals for its [4+2] cycloaddition reactivity?
Q. Answer :
- Isotopic perturbation : Synthesize ¹³C-labeled analogs to trace bond formation via NMR kinetic isotope effects (KIE) .
- Computational benchmarking : Compare CASSCF (for multi-reference states) vs. DFT (for single-reference pathways) to evaluate competing transition-state models .
- Cross-disciplinary validation : Integrate ultrafast spectroscopy (e.g., femtosecond pump-probe) with computational trajectories to capture transient intermediates .
Methodological Notes
- Data transparency : Raw datasets (spectra, crystallographic files) should be archived in repositories like Zenodo or ICReDD’s open database for independent validation .
- Ethical reporting : Avoid selective data presentation; disclose all experimental conditions (e.g., humidity, light exposure) that may influence reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
